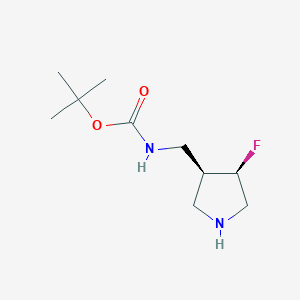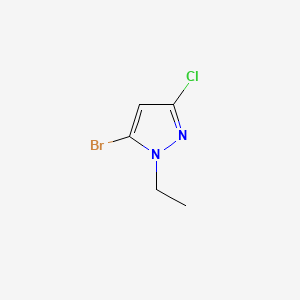
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a benzyloxy group and a boronic ester moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative with a benzyloxy group at the 5-position. This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.
Formation of the Boronic Ester: The pyridine derivative is then reacted with a boronic acid or boronic ester under suitable conditions to form the boronic ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The benzyloxy group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its potential use in drug delivery systems and as a therapeutic agent is being explored.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic ester moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular signaling pathways by modulating the activity of key enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pinacol Boronic Esters: These compounds also contain boronic ester moieties and are used in various chemical reactions.
Uniqueness
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern and the presence of both a benzyloxy group and a boronic ester moiety
Propiedades
Fórmula molecular |
C17H17BN2O5 |
|---|---|
Peso molecular |
340.1 g/mol |
Nombre IUPAC |
6-methyl-2-(5-phenylmethoxypyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C17H17BN2O5/c1-20-10-16(21)24-18(25-17(22)11-20)15-8-7-14(9-19-15)23-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Clave InChI |
DPYLUPOPIZRWJO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


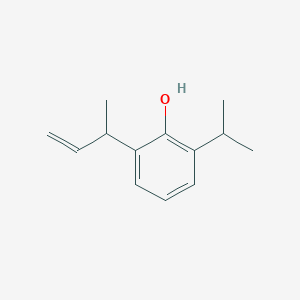
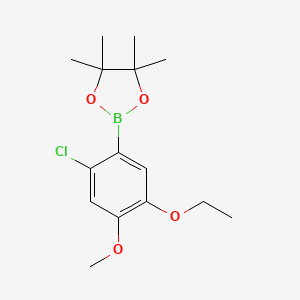
![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)
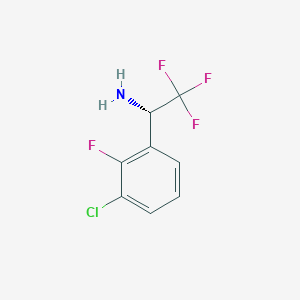


![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)

![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)


